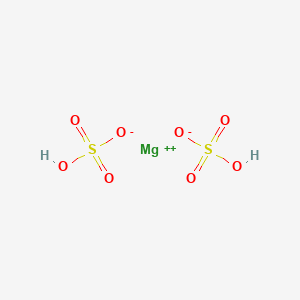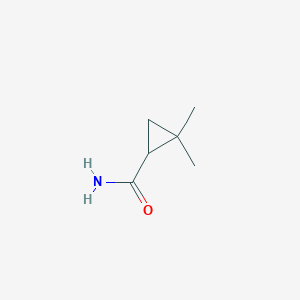
Magnesium bisulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium bisulfate is an inorganic compound with the chemical formula Mg(HSO4)2. It is a white crystalline powder that is soluble in water and has a wide range of applications in different fields, including chemical synthesis and biological research. In
Mécanisme D'action
Magnesium bisulfate acts as a Lewis acid catalyst in organic synthesis reactions. It can donate a pair of electrons to the reactant molecule, forming a new bond and facilitating the reaction. In addition, magnesium bisulfate can also act as a dehydrating agent, removing water molecules from the reaction mixture and promoting the formation of the desired product.
Effets Biochimiques Et Physiologiques
Magnesium bisulfate has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. Magnesium bisulfate has also been reported to have anti-inflammatory and anti-tumor effects. Moreover, it has been found to have a positive effect on bone health and can improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
Magnesium bisulfate has several advantages for lab experiments. It is inexpensive and readily available, making it a cost-effective option for researchers. It is also a stable compound that can be stored for long periods without degradation. However, magnesium bisulfate has some limitations, such as its low solubility in organic solvents, which can limit its use in certain reactions. It is also hygroscopic, which means it can absorb moisture from the air, leading to inaccurate results in experiments.
Orientations Futures
There are several future directions for the use of magnesium bisulfate in scientific research. One potential application is in the development of new catalysts for organic synthesis reactions. Researchers can explore the use of modified magnesium bisulfate catalysts to improve reaction efficiency and selectivity. Another direction is in the development of new methods for the determination of phosphate in water samples. Magnesium bisulfate can be used as a reagent in combination with other compounds to develop more sensitive and accurate detection methods.
Conclusion:
Magnesium bisulfate is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it a valuable tool for organic synthesis, drying, and reagent applications. Although it has some limitations, its low cost and stability make it a popular choice for researchers. With further exploration and development, magnesium bisulfate has the potential to contribute to the advancement of various fields, including chemistry, biology, and environmental science.
Méthodes De Synthèse
Magnesium bisulfate can be synthesized by reacting magnesium oxide or magnesium hydroxide with sulfuric acid. The reaction produces magnesium bisulfate and water, as shown in the following equation:
MgO + H2SO4 → Mg(HSO4)2
Applications De Recherche Scientifique
Magnesium bisulfate has been widely used in scientific research due to its unique properties. It is commonly used as a catalyst in organic synthesis reactions, such as esterification and transesterification. It is also used as a drying agent in the preparation of anhydrous compounds. Moreover, magnesium bisulfate has been used as a reagent in the determination of phosphate in water samples.
Propriétés
Numéro CAS |
10028-26-9 |
|---|---|
Nom du produit |
Magnesium bisulfate |
Formule moléculaire |
H2MgO8S2 |
Poids moléculaire |
218.5 g/mol |
Nom IUPAC |
magnesium;hydrogen sulfate |
InChI |
InChI=1S/Mg.2H2O4S/c;2*1-5(2,3)4/h;2*(H2,1,2,3,4)/q+2;;/p-2 |
Clé InChI |
FXBYOMANNHFNQV-UHFFFAOYSA-L |
SMILES |
OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Mg+2] |
SMILES canonique |
OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Mg+2] |
Autres numéros CAS |
10028-26-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)
![(2,2,3,3-Tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone](/img/structure/B158927.png)




![pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate](/img/structure/B158932.png)


![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B158940.png)

